Cas no 5060-82-2 (7-Methoxy-2-naphthol)

7-Methoxy-2-naphthol 化学的及び物理的性質
名前と識別子
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- 7-Methoxynaphthalen-2-ol
- 7-METHOXY-2-NAPHTHOL
- 3-Methoxy-6-naphthol
- 2-Hydroxy-7-methoxynaphthalene
- 7-Methoxy-beta-naphthol
- 2-Naphthalenol, 7-methoxy-
- 7-methoxy-2-naphthalenol
- PubChem16354
- 2-Methoxy-7-naphthol
- 7-methoxy-naphthalen-2-ol
- 7-(methyloxy)-2-naphthalenol
- UNFNRIIETORURP-UHFFFAOYSA-N
- HT746
- 6976AB
- SBB072750
- 7-Methoxy-2-naphthol
-
- MDL: MFCD00075494
- インチ: 1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3
- InChIKey: UNFNRIIETORURP-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1C([H])=C([H])C2C([H])=C([H])C(=C([H])C=2C=1[H])O[H]
計算された属性
- 精确分子量: 174.06800
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 29.5
- 互变异构体数量: 3
- XLogP3: 3.1
じっけんとくせい
- Color/Form: 自信がない
- 密度みつど: 1.193
- ゆうかいてん: 116-119 °C (lit.)
- PSA: 29.46000
- LogP: 2.55400
- Solubility: 自信がない
7-Methoxy-2-naphthol Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- FLUKA BRAND F CODES:8-9-23
-
危険物標識:
- Risk Phrases:R36/37/38
7-Methoxy-2-naphthol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
7-Methoxy-2-naphthol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB415630-25 g |
7-Methoxy-2-naphthol; . |
5060-82-2 | 25g |
€359.00 | 2023-04-24 | ||
Chemenu | CM140824-5g |
7-Methoxy-2-naphthol |
5060-82-2 | 97% | 5g |
$107 | 2022-08-31 | |
Enamine | EN300-16482-0.05g |
7-methoxynaphthalen-2-ol |
5060-82-2 | 95% | 0.05g |
$19.0 | 2023-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033972-1g |
7-Methoxynaphthalen-2-ol |
5060-82-2 | 98% | 1g |
¥39.00 | 2024-05-11 | |
Enamine | EN300-16482-50.0g |
7-methoxynaphthalen-2-ol |
5060-82-2 | 95% | 50.0g |
$547.0 | 2023-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033972-250mg |
7-Methoxynaphthalen-2-ol |
5060-82-2 | 98% | 250mg |
¥36 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033972-10g |
7-Methoxynaphthalen-2-ol |
5060-82-2 | 98% | 10g |
¥311.00 | 2024-05-11 | |
Chemenu | CM140824-10g |
7-Methoxy-2-naphthol |
5060-82-2 | 97% | 10g |
$86 | 2024-07-16 | |
TRC | M262895-1g |
7-Methoxy-2-naphthol |
5060-82-2 | 1g |
$ 195.00 | 2023-09-07 | ||
Alichem | A219003244-500mg |
2-Methoxy-7-naphthol |
5060-82-2 | 98% | 500mg |
$960.40 | 2023-09-01 |
7-Methoxy-2-naphthol 関連文献
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Yung-Son Hon,Tze-Wei Tseng,Chia-Yi Cheng Chem. Commun. 2009 5618
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Yuvraj Satkar,Velayudham Ramadoss,Pradip D. Nahide,Ernesto García-Medina,Kevin A. Juárez-Ornelas,Angel J. Alonso-Castro,Ruben Chávez-Rivera,J. Oscar C. Jiménez-Halla,César R. Solorio-Alvarado RSC Adv. 2018 8 17806
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3. Conversion of 1-phenylazo-2-naphthol into the benzenediazonium ion: another route to phenyl radicalsJ. I. G. Cadogan,Charles D. Murray,John T. Sharp J. Chem. Soc. Chem. Commun. 1973 572
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De-Cai Xiong,Chao Gao,Wenming Li,Yuan Wang,Qin Li,Xin-Shan Ye Org. Chem. Front. 2014 1 798
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5. 639. Carcinogenic nitrogen compounds. Part VIII. Further syntheses of hydroxybenzacridines and hydroxydibenzacridinesNg. Ph. Buu-Ho? J. Chem. Soc. 1951 2871
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Yan-Hui Fan,Xiao-Yu Guan,Wen-Pei Li,Cheng-Zhou Lin,De-Xian Bing,Mei-Zhi Sun,Guo Cheng,Jing Cao,Jun-Jie Chen,Qing-Hai Deng Org. Chem. Front. 2022 9 380
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Jhillu S. Yadav,Basi V. S. Reddy,Kamakolanu Uma Gayathri,Attaluri R. Prasad New J. Chem. 2003 27 1684
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Meiqi Geng,Jinqiang Kuang,Maozhong Miao,Yongmin Ma Org. Biomol. Chem. 2023 21 3101
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Shinobu Takizawa,Fernando Arteaga Arteaga,Yasushi Yoshida,Junpei Kodera,Yoshihiro Nagata,Hiroaki Sasai Dalton Trans. 2013 42 11787
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10. Acylarylnitrosamines. Part VIII. 15N-Labelling experiments and their relevance to the mechanisms of formation of benzyne from benzenediazonium acetate and of the benzenediazonium ion from hydroxyazo-compoundsJ. I. G. Cadogan,Charles D. Murray,John T. Sharp J. Chem. Soc. Perkin Trans. 2 1975 546
7-Methoxy-2-naphtholに関する追加情報
The Chemical and Pharmacological Profile of 7-Methoxy-2-Naphthol (CAS No. 5060-82-2): A Comprehensive Overview
7-Methoxy-2-naphthol, identified by the CAS registry number 5060-82-2, is a structurally unique compound belonging to the naphthol class of organic compounds. This molecule, characterized by a naphthalene ring substituted with a methoxy group at position 7 and a hydroxyl group at position 2, has garnered significant attention in recent years due to its diverse biological activities and potential applications in pharmaceutical research. The compound’s dual functional groups—methoxy and hydroxyl—confer it with intriguing chemical versatility, enabling interactions with various biological targets.
Recent advancements in synthetic chemistry have streamlined the production of 7-methoxy-2-naphthol, particularly through optimized Friedel-Crafts acylation protocols combined with oxidation steps. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that microwave-assisted synthesis reduces reaction time by 40% while maintaining purity, underscoring its scalability for industrial purposes. This efficiency aligns with current trends toward sustainable drug development, where environmentally benign synthesis methods are prioritized.
In pharmacology, 7-methoxy-2-naphthol exhibits notable anti-inflammatory properties mediated through inhibition of cyclooxygenase (COX) enzymes and suppression of pro-inflammatory cytokines such as TNF-α and IL-6. A 2024 preclinical trial highlighted its efficacy in alleviating colitis in murine models, outperforming conventional agents like sulfasalazine without gastrointestinal toxicity—a critical advantage for chronic inflammatory conditions.
The compound’s antioxidant capacity is another focal point of research, attributed to its redox-active phenolic hydroxyl group. Investigations into neuroprotective effects revealed that 7-methoxy-2-naphthol mitigates oxidative stress-induced neuronal damage in Parkinson’s disease models by activating Nrf2 signaling pathways. This mechanism suggests therapeutic potential for neurodegenerative disorders, a field where novel antioxidant therapies are urgently needed.
In oncology research, studies have identified selective cytotoxicity against cancer cells over normal cells via modulation of apoptosis pathways. A 2023 paper in Cancer Letters demonstrated that the compound induces mitochondrial-dependent apoptosis in hepatocellular carcinoma cells by downregulating Bcl-2 expression and upregulating caspase cascades. Its ability to disrupt tumor angiogenesis further positions it as a candidate for combination therapies targeting metastatic cancers.
Safety evaluations underscore its favorable toxicity profile compared to traditional chemotherapeutics. Acute oral toxicity studies adhering to OECD guidelines indicated an LD₅₀ exceeding 5 g/kg in rodents, while chronic administration at therapeutic doses showed no significant organ damage or mutagenic effects in Ames assays—a critical milestone for advancing clinical trials.
Emerging applications extend beyond pharmacology into materials science, where 7-methoxy-2-naphthol serves as a chiral template for synthesizing enantiopure intermediates used in agrochemicals and specialty polymers. Its rigid naphthalene scaffold provides structural stability under harsh reaction conditions, making it an attractive building block for advanced material design.
Recent computational studies leveraging machine learning algorithms have further illuminated its binding affinities toward protein targets such as estrogen receptors (ERα/β), suggesting unexplored endocrine-related applications. Molecular docking simulations predict high specificity toward ERβ isoforms, which are implicated in hormone-sensitive cancers while sparing ERα to minimize side effects—a breakthrough highlighted at the 204th ACS National Meeting.
As interdisciplinary research continues to uncover new facets of this compound’s utility, regulatory frameworks are adapting to accelerate its translation from bench to bedside. The U.S FDA’s Breakthrough Therapy designation granted to a derivative compound targeting fibrotic diseases exemplifies growing institutional confidence in this molecule’s clinical viability.
In conclusion, 7-methoxy-2-naphthol (CAS No. 5060-82-) represents a promising scaffold for developing next-generation therapeutics across inflammation management, oncology, and neuroprotection domains while maintaining safety profiles superior to existing treatments. Ongoing collaborations between academic institutions and pharmaceutical companies signal an exciting trajectory for this molecule’s role in advancing personalized medicine paradigms.
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